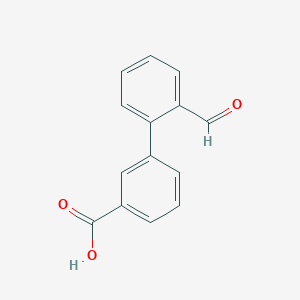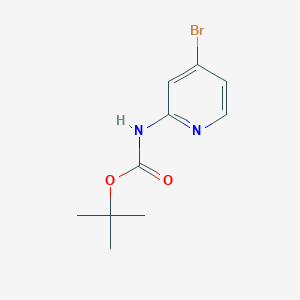
1-Boc-4-Cbz-amino-piperidine
概要
説明
科学的研究の応用
1-Boc-4-Cbz-amino-piperidine is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Peptide Synthesis: The compound is used in the synthesis of peptides, where it helps in the protection of amino groups during the assembly of peptide chains.
Medicinal Chemistry: It is employed in the development of drug candidates, where it aids in the synthesis of intermediates and active pharmaceutical ingredients.
作用機序
Target of Action
Related compounds such as 4-aminopiperidine have been used in the synthesis of various inhibitors, including cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, ikkβ inhibitors, and orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . These targets play crucial roles in cell cycle regulation, immune response, and platelet aggregation.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Boc-4-Cbz-amino-piperidine . For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
準備方法
The synthesis of 1-Boc-4-Cbz-amino-piperidine typically involves the protection of the amino group in piperidine. The process can be summarized as follows:
Protection of the Amino Group: The amino group in piperidine is first protected using tert-butyl dicarbonate (Boc2O) to form Boc-piperidine.
Introduction of the Cbz Group: The Boc-protected piperidine is then reacted with benzyl chloroformate (CbzCl) to introduce the Cbz group, resulting in the formation of this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
1-Boc-4-Cbz-amino-piperidine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the Cbz group can be removed via catalytic hydrogenation.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.
類似化合物との比較
1-Boc-4-Cbz-amino-piperidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:
1-Boc-4-amino-piperidine: Lacks the Cbz group and is used for simpler protection needs.
1-Cbz-4-amino-piperidine: Lacks the Boc group and is used when only Cbz protection is required.
1-Boc-3-Cbz-amino-piperidine: Similar structure but with the amino group at a different position on the piperidine ring.
These compounds are chosen based on the specific protection needs in synthetic processes, highlighting the versatility of this compound in complex syntheses.
特性
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFRLAMTVIDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363850 | |
| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220394-97-8 | |
| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
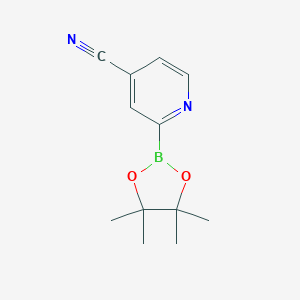
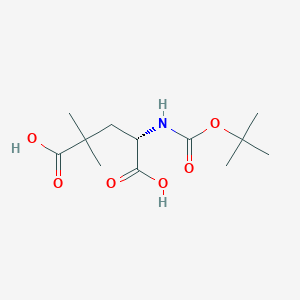


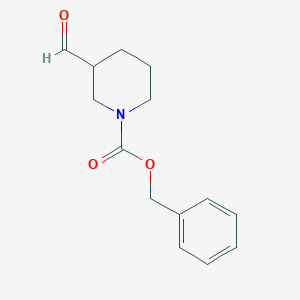
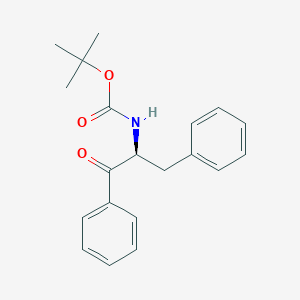
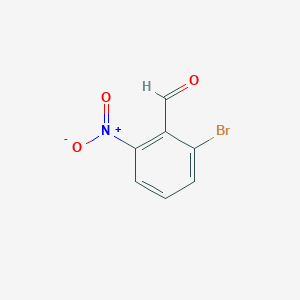
![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

